molecular formula C5H4BrNO B13031019 5-Bromo-3H-pyridin-2-one

5-Bromo-3H-pyridin-2-one

Cat. No.: B13031019
M. Wt: 174.00 g/mol
InChI Key: ZJKISIBCMXLBAT-UHFFFAOYSA-N
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Description

5-Bromo-3H-pyridin-2-one ( 1951442-01-5) is a brominated heterocyclic compound with the molecular formula C 5 H 4 BrNO and a molecular weight of 174.00 g/mol . It is characterized by a pyridinone ring system, a privileged scaffold in medicinal chemistry known for its versatility as a bioisostere for amides, pyridines, and phenol rings . The presence of a bromine atom at the 5-position makes this compound a valuable building block for synthetic organic and medicinal chemistry, enabling further functionalization through metal-catalyzed cross-coupling reactions and nucleophilic substitutions. The pyridinone core is a significant pharmacophore that can act as both a hydrogen bond donor and acceptor, facilitating key interactions with biological targets . This scaffold is found in various FDA-approved drugs and is widely investigated for its diverse biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticoagulant effects . As such, this compound serves as a key advanced intermediate in fragment-based drug design, the synthesis of kinase inhibitors, and the development of novel therapeutic agents . This product is intended for research purposes and is not designed for human therapeutic or veterinary use. Researchers can find suppliers for this compound through specialized chemical directories .

Properties

Molecular Formula

C5H4BrNO

Molecular Weight

174.00 g/mol

IUPAC Name

5-bromo-3H-pyridin-2-one

InChI

InChI=1S/C5H4BrNO/c6-4-1-2-5(8)7-3-4/h1,3H,2H2

InChI Key

ZJKISIBCMXLBAT-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=NC1=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3H-pyridin-2-one typically involves the bromination of pyridin-2-one. One common method is the reaction of pyridin-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 5-position .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Azides, nitriles, and amines.

    Oxidation Products: N-oxides.

    Reduction Products: Dehalogenated pyridinones.

    Coupling Products: Biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-3H-pyridin-2-one involves its interaction with specific molecular targets. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Bromo-3H-pyridin-2-one with structurally related pyridinone derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Variations

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Structural Features
This compound 34206-49-0 -OH (C2, C3), -Br (C5) 204.02 Two hydroxyl groups enhance hydrogen bonding
5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one 1227502-35-3 -OH (C2), -CH2OH (C3), -Br (C5) 204.02 Hydroxymethyl group increases hydrophilicity
5-Bromo-3-methyl-2(1H)-pyridinone 89488-30-2 -OH (C2), -CH3 (C3), -Br (C5) 188.01 Methyl group enhances lipophilicity
5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one 2090174-33-5 Pyridin-3-ylmethyl (C2), -Br (C5) 266.09 Extended conjugation may improve bioactivity
5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one 1352152-46-5 -F (C3), -CH3 (N1), -Br (C5) 219.02 Fluorine increases electronegativity
5-Bromo-1-methyl-3-nitropyridin-2(1H)-one 153888-45-0 -NO2 (C3), -CH3 (N1), -Br (C5) 247.01 Nitro group enhances electrophilicity

Physicochemical and Reactivity Differences

  • Polarity and Solubility :
    • The parent compound’s hydroxyl groups make it highly polar, favoring aqueous solubility .
    • The hydroxymethyl derivative (CAS 1227502-35-3) may exhibit even greater solubility due to additional hydrogen-bonding capacity .
    • Methyl (CAS 89488-30-2) and pyridin-3-ylmethyl (CAS 2090174-33-5) substituents reduce polarity, increasing membrane permeability .
  • Reactivity: Electron-withdrawing groups (e.g., -NO2 in CAS 153888-45-0) activate the pyridinone ring for nucleophilic substitution, whereas electron-donating groups (e.g., -CH3 in CAS 89488-30-2) stabilize the ring . Fluorine (CAS 1352152-46-5) enhances metabolic stability and binding interactions in medicinal chemistry contexts .

Key Research Findings

  • Structural Insights: X-ray crystallography (via SHELX software) confirms the planar pyridinone ring and substituent orientations in brominated derivatives .
  • Similarity Analysis : Fluorinated analogs (e.g., CAS 156772-63-3) show 0.95 structural similarity to the parent compound, suggesting comparable reactivity .
  • Purity and Availability : Most compounds are available at >95% purity for research use, with industrial-scale synthesis documented for methyl and nitro derivatives .

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